4-Ethoxy-2-(methylsulfanyl)aniline
Description
4-Ethoxy-2-(methylsulfanyl)aniline is a substituted aniline derivative featuring an ethoxy (-OCH₂CH₃) group at the para position (C4) and a methylsulfanyl (-SCH₃) group at the ortho position (C2). These substituents confer distinct electronic and steric properties, influencing its reactivity and applications. For instance, it is implicated in forming glutathione (GSH) S-conjugates during interactions with nitrosoarenes, as seen in the synthesis of 4-ethoxy-2-(glutathione-S-yl)-aniline (a metabolite detected via HPLC and characterized by mass spectrometry) . Such conjugates are critical in detoxification pathways and redox biology .
Properties
CAS No. |
647843-13-8 |
|---|---|
Molecular Formula |
C9H13NOS |
Molecular Weight |
183.27 g/mol |
IUPAC Name |
4-ethoxy-2-methylsulfanylaniline |
InChI |
InChI=1S/C9H13NOS/c1-3-11-7-4-5-8(10)9(6-7)12-2/h4-6H,3,10H2,1-2H3 |
InChI Key |
ZUYFLCUMHSSDPL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)N)SC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
Key Compounds for Comparison:
3-Chloro-2-(methylsulfanyl)aniline Substituents: Chloro (-Cl) at C3, methylsulfanyl (-SCH₃) at C2. This compound is commercially available (>99% purity) and used in dye intermediates . Reactivity: Likely less nucleophilic than 4-ethoxy-2-(methylsulfanyl)aniline due to the Cl group.
5-(Ethylsulfonyl)-2-methoxyaniline
- Substituents : Methoxy (-OCH₃) at C2, ethylsulfonyl (-SO₂CH₂CH₃) at C5.
- Properties : The sulfonyl group is strongly electron-withdrawing, reducing aromatic amine basicity. Synthesized in 59% yield via a four-step process involving nitration and hydrogenation .
- Applications : Pharmacophoric fragment in VEGFR2 inhibitors.
4-Ethoxy-2-(trifluoromethyl)aniline Hydrochloride
- Substituents : Ethoxy (-OCH₂CH₃) at C4, trifluoromethyl (-CF₃) at C2.
- Properties : The -CF₃ group is highly electron-withdrawing, contrasting with the electron-donating -SCH₃ in the target compound. This reduces nucleophilicity and alters solubility .
2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}aniline Substituents: Methoxy and methyl groups on a pyridine ring linked via a sulfanyl bridge. Properties: Molecular formula C₁₅H₁₈N₂OS (MW 274.38).
Structural and Electronic Comparisons
Reactivity in Thiol-Mediated Pathways
The target compound’s methylsulfanyl group facilitates thiolytic reactions, as demonstrated in its glutathione conjugate formation . In contrast:
- 3-Chloro-2-(methylsulfanyl)aniline : The Cl group may hinder thiol adduct formation due to steric and electronic effects.
- 5-(Ethylsulfonyl)-2-methoxyaniline : The sulfonyl group directs reactivity toward nucleophilic aromatic substitution rather than thiol conjugation.
Substituent electronic effects (e.g., Hammett correlations) explain these differences. Electron-donating groups (e.g., -OCH₃, -SCH₃) enhance aromatic amine nucleophilicity, favoring S-conjugate formation, while electron-withdrawing groups (e.g., -CF₃, -SO₂R) suppress such reactivity .
Spectroscopic and Physical Properties
- NMR Trends : Methylsulfanyl groups typically show upfield shifts in ¹H NMR (δ ~2.1–2.5 ppm for -SCH₃). Trifluoromethyl groups exhibit distinct ¹⁹F NMR signals (δ ~-60 to -70 ppm) .
- Melting Points : Polar substituents (e.g., -SO₂R) increase melting points, while bulky groups (e.g., -CF₃) may reduce crystallinity.
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